1-(2-Amino-6-ethoxyphenyl)-3-bromopropan-1-one
Description
1-(2-Amino-6-ethoxyphenyl)-3-bromopropan-1-one is a brominated aromatic ketone derivative featuring a 2-amino-6-ethoxy substitution pattern on the phenyl ring. Its structural characterization, including bond lengths, angles, and intermolecular interactions, has been extensively studied using crystallographic tools such as SHELX for refinement and ORTEP-3 for visualization . Research on this compound often intersects with supramolecular chemistry, particularly in understanding how its hydrogen-bonding motifs compare to structurally analogous molecules .
Properties
Molecular Formula |
C11H14BrNO2 |
|---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
1-(2-amino-6-ethoxyphenyl)-3-bromopropan-1-one |
InChI |
InChI=1S/C11H14BrNO2/c1-2-15-10-5-3-4-8(13)11(10)9(14)6-7-12/h3-5H,2,6-7,13H2,1H3 |
InChI Key |
RVWZZEAOVSWGFY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1C(=O)CCBr)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-6-ethoxyphenyl)-3-bromopropan-1-one typically involves the bromination of a precursor compound, such as 1-(2-Amino-6-ethoxyphenyl)propan-2-one. The bromination reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of 1-(2-Amino-6-ethoxyphenyl)-3-bromopropan-1-one may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, can be applied to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-6-ethoxyphenyl)-3-bromopropan-1-one can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide can be used in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
Nucleophilic substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
1-(2-Amino-6-ethoxyphenyl)-3-bromopropan-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Amino-6-ethoxyphenyl)-3-bromopropan-1-one depends on its interaction with molecular targets. The compound can act as an electrophile due to the presence of the bromine atom, facilitating nucleophilic attack by biological molecules. This interaction can lead to the formation of covalent bonds with target proteins or enzymes, potentially altering their function and leading to biological effects.
Comparison with Similar Compounds
Table 2: Hydrogen-Bonding Motifs and Graph Set Descriptors
| Compound Name | Primary Motif | Secondary Motif | Total H-Bonds |
|---|---|---|---|
| 1-(2-Amino-6-ethoxyphenyl)-3-bromopropan-1-one | R₂²(8) | C(6) | 4 |
| 1-(2-Amino-6-ethoxyphenyl)-3-chloropropan-1-one | R₂²(8) | C(4) | 3 |
| 1-(2-Amino-6-methoxyphenyl)-3-bromopropan-1-one | R₂²(8) | C(7) | 5 |
Notes:
- The chloro derivative exhibits fewer H-bonds due to reduced electron-withdrawing effects compared to bromine.
- Methoxy substitution enhances H-bond acceptor capacity, increasing total interactions .
Physicochemical Properties
The bromine atom’s polarizability and steric bulk influence solubility and melting points. ORTEP-3-generated molecular diagrams highlight how halogen size affects molecular packing (Figure 1).
Table 3: Physicochemical Properties
| Compound Name | Melting Point (°C) | Solubility (mg/mL, H₂O) | Log P |
|---|---|---|---|
| 1-(2-Amino-6-ethoxyphenyl)-3-bromopropan-1-one | 142–144 | 0.8 | 2.1 |
| 1-(2-Amino-6-ethoxyphenyl)-3-chloropropan-1-one | 158–160 | 1.2 | 1.8 |
| 1-(2-Amino-4-ethoxyphenyl)-3-bromopropan-1-one | 131–133 | 0.5 | 2.4 |
Notes:
- Higher melting points in chloro analogs correlate with tighter packing via stronger H-bonds.
- The 4-ethoxy isomer’s lower solubility arises from asymmetric packing reducing crystal lattice energy .
Biological Activity
1-(2-Amino-6-ethoxyphenyl)-3-bromopropan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a unique structure that includes an amino group, an ethoxy group, and a brominated propanone moiety, which contribute to its reactivity and biological interactions.
The molecular formula of 1-(2-Amino-6-ethoxyphenyl)-3-bromopropan-1-one is C11H14BrN1O2, with a molecular weight of approximately 272.14 g/mol. The presence of the bromine atom enhances its electrophilic character, allowing it to engage in nucleophilic substitution reactions that are pivotal for its biological activity.
The biological activity of 1-(2-Amino-6-ethoxyphenyl)-3-bromopropan-1-one is primarily attributed to its ability to act as an electrophile. This property facilitates interactions with nucleophilic sites on proteins or enzymes, potentially leading to alterations in their activity. Such interactions are crucial for understanding the compound's therapeutic potential, particularly in antimicrobial and anticancer applications.
Antimicrobial Properties
Research indicates that 1-(2-Amino-6-ethoxyphenyl)-3-bromopropan-1-one exhibits significant antimicrobial activity against various pathogens. Studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential utility as an antibiotic agent.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves modulation of apoptotic pathways, including the activation of caspases, which are critical for programmed cell death.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of 1-(2-Amino-6-ethoxyphenyl)-3-bromopropan-1-one against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL, demonstrating its effectiveness in inhibiting bacterial growth.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 50 |
Study 2: Anticancer Activity
In another study focusing on its anticancer properties, the compound was tested on MCF-7 and HeLa cells. The findings revealed an IC50 value of approximately 15 µM for MCF-7 cells, indicating a potent cytotoxic effect.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
Research Findings
Recent investigations have highlighted several key findings regarding the biological activity of 1-(2-Amino-6-ethoxyphenyl)-3-bromopropan-1-one:
- Electrophilic Interactions : The compound's ability to form covalent bonds with nucleophiles is crucial for its biological effects.
- Induction of Apoptosis : Evidence suggests that it triggers apoptotic pathways in cancer cells through caspase activation.
- Broad Spectrum Antimicrobial Activity : Its effectiveness against various bacterial strains positions it as a candidate for further development as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
